molecular formula C9H10O2 B15072294 (R)-Isochroman-4-ol

(R)-Isochroman-4-ol

Cat. No.: B15072294
M. Wt: 150.17 g/mol
InChI Key: IXFIRBDJVKBOFO-VIFPVBQESA-N
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Description

®-Isochroman-4-ol is a chiral organic compound belonging to the class of isochromans It features a fused benzene and tetrahydrofuran ring system with a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-Isochroman-4-ol can be synthesized through several methods. One common approach involves the reduction of ®-Isochroman-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of ®-Isochroman-4-ol may involve catalytic hydrogenation of ®-Isochroman-4-one using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound.

Types of Reactions:

    Oxidation: ®-Isochroman-4-ol can undergo oxidation reactions to form ®-Isochroman-4-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group in ®-Isochroman-4-ol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: ®-Isochroman-4-one.

    Reduction: Various reduced derivatives depending on the specific reducing agent.

    Substitution: Substituted isochroman derivatives with different functional groups.

Scientific Research Applications

®-Isochroman-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: ®-Isochroman-4-ol derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of ®-Isochroman-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the fourth position allows it to form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

    Isochroman: Lacks the hydroxyl group at the fourth position.

    Isochroman-4-one: The oxidized form of ®-Isochroman-4-ol.

    Tetrahydroisoquinoline: Shares a similar fused ring system but differs in functional groups.

Uniqueness: ®-Isochroman-4-ol is unique due to its chiral nature and the presence of the hydroxyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(4R)-3,4-dihydro-1H-isochromen-4-ol

InChI

InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m0/s1

InChI Key

IXFIRBDJVKBOFO-VIFPVBQESA-N

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2CO1)O

Canonical SMILES

C1C(C2=CC=CC=C2CO1)O

Origin of Product

United States

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